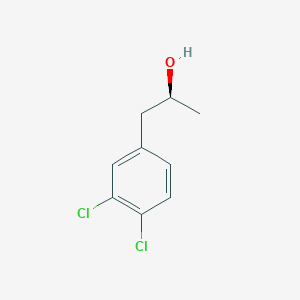
(2s)-1-(3,4-Dichlorophenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(3,4-Dichlorophenyl)propan-2-ol: is a chemical compound with the molecular formula C9H10Cl2O It is characterized by the presence of a dichlorophenyl group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(3,4-Dichlorophenyl)propan-2-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-dichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 3,4-dichlorobenzaldehyde using a palladium or platinum catalyst is one such method. This process is conducted under controlled temperature and pressure conditions to ensure optimal yield and efficiency.
化学反应分析
Types of Reactions: (2S)-1-(3,4-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,4-dichloroacetophenone, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of 3,4-dichlorophenylpropan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can yield the corresponding chloro compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: 3,4-Dichloroacetophenone.
Reduction: 3,4-Dichlorophenylpropan-2-amine.
Substitution: 3,4-Dichlorophenylpropan-2-chloride.
科学研究应用
Chemistry: (2S)-1-(3,4-Dichlorophenyl)propan-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of bioactive molecules that target specific enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target neurological pathways. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of (2S)-1-(3,4-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may bind to the active site of an enzyme, altering its activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
3,4-Dichlorophenylpropan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
3,4-Dichloroacetophenone: Similar structure but with a ketone group instead of a hydroxyl group.
3,4-Dichlorophenylpropan-2-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness: (2S)-1-(3,4-Dichlorophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
属性
分子式 |
C9H10Cl2O |
|---|---|
分子量 |
205.08 g/mol |
IUPAC 名称 |
(2S)-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3/t6-/m0/s1 |
InChI 键 |
NVTCWDFUOVNOSO-LURJTMIESA-N |
手性 SMILES |
C[C@@H](CC1=CC(=C(C=C1)Cl)Cl)O |
规范 SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















